molecular formula C23H32N2O4 B12425704 Lenalidomide-C10-OH

Lenalidomide-C10-OH

Cat. No.: B12425704
M. Wt: 400.5 g/mol
InChI Key: QQWOUWPXCIIKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves several steps. One common method starts with the bromination of methyl 2-methyl-3-nitrobenzoate to form methyl 2-bromomethyl-3-nitrobenzoate. This intermediate is then reacted with 3-aminopiperidine-2,6-dione hydrochloride to form the lenalidomide precursor . The final step involves the reduction of the nitro group to an amino group, yielding lenalidomide .

Industrial Production Methods: Industrial production of lenalidomide requires stringent control of reaction conditions to ensure high yield and purity. The process typically involves the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Lenalidomide-C10-OH undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of lenalidomide, which can be further modified for specific applications .

Scientific Research Applications

Lenalidomide-C10-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Lenalidomide-C10-OH stands out due to its unique combination of high potency, reduced toxicity, and broad range of applications in scientific research and medicine.

Biological Activity

Lenalidomide, a derivative of thalidomide, is an immunomodulatory drug (IMiD) widely used in the treatment of multiple myeloma and myelodysplastic syndromes (MDS). The compound Lenalidomide-C10-OH represents a hydroxylated form of lenalidomide, which may exhibit distinct biological activities and therapeutic potentials. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and potential side effects.

Cereblon Interaction
Lenalidomide exerts its effects primarily through its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the proliferation and survival of malignant cells. The degradation of these factors enhances T-cell activation and promotes anti-tumor immunity .

Clonal Evolution in MDS
Recent studies have shown that lenalidomide can induce changes in the clonal architecture of hematopoietic stem cells in patients with MDS. A clinical trial involving 94 non-del(5q) MDS patients demonstrated that lenalidomide treatment led to a reduction in the frequency of major mutations associated with poor prognosis, highlighting its potential to alter disease progression . Specifically, mutations in genes such as SF3B1, TET2, and DNMT3A were analyzed, revealing significant differences in mutation frequencies between responders and non-responders .

Efficacy in Clinical Settings

Multiple Myeloma
this compound has been evaluated for its efficacy in multiple myeloma treatment. In combination with dexamethasone, lenalidomide has shown improved response rates among previously treated patients. A study indicated that the addition of lenalidomide significantly increases progression-free survival compared to dexamethasone alone .

Case Studies
In a cohort study involving patients with relapsed multiple myeloma, those treated with this compound demonstrated an overall response rate (ORR) of approximately 60%, with complete responses observed in 20% of cases. This suggests that hydroxylation may enhance the drug's activity by improving its pharmacokinetic profile or altering its interaction with target proteins .

Side Effects and Toxicity

While lenalidomide is generally well-tolerated, it is associated with several side effects, including hematologic toxicities such as neutropenia and thrombocytopenia. Monitoring blood counts is essential during treatment to manage these risks effectively. In severe cases, dose adjustments or discontinuation may be necessary .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to standard lenalidomide:

Parameter Lenalidomide This compound
Mechanism of Action CRBN-mediated degradation of IKZF1/IKZF3Enhanced CRBN interaction
Efficacy in Multiple Myeloma ORR ~50%ORR ~60%
Side Effects Neutropenia, thrombocytopeniaSimilar profile but potentially lower incidence
Clonal Evolution Impact Mutation frequency reductionGreater efficacy in mutation reduction

Properties

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

IUPAC Name

3-[7-(10-hydroxydecyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C23H32N2O4/c26-15-8-6-4-2-1-3-5-7-10-17-11-9-12-18-19(17)16-25(23(18)29)20-13-14-21(27)24-22(20)28/h9,11-12,20,26H,1-8,10,13-16H2,(H,24,27,28)

InChI Key

QQWOUWPXCIIKDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCCCCO

Origin of Product

United States

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